1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
(3,4-Dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine core have been reported to exhibit antiproliferative activity against several cancer cell lines .
Mode of Action
This process involves a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .
Result of Action
The result of the compound’s action is likely to be the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is based on the observed effects of similar compounds on cancer cell lines.
Biochemical Analysis
Biochemical Properties
The compound 1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has been found to interact with a variety of enzymes and proteins. In particular, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions is likely due to the specific structural features of the compound, which allow it to bind to the active site of the enzyme and inhibit its activity .
Cellular Effects
In cellular contexts, the compound this compound has been shown to have significant effects on cell function. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potential CDK2 inhibitor, it may exert its effects by binding to the active site of the enzyme and preventing it from catalyzing its normal reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, introducing different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Used in drug design for its diverse pharmacological activities.
Uniqueness
(3,4-Dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is unique due to its specific combination of aromatic and heterocyclic structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-9-8-16(14-19(18)33-2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOUNBPEJMYCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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